molecular formula C8H13ClN2O B2850338 2-[Methyl(pyridin-4-yl)amino]ethan-1-ol hydrochloride CAS No. 1280896-20-9

2-[Methyl(pyridin-4-yl)amino]ethan-1-ol hydrochloride

Cat. No. B2850338
CAS RN: 1280896-20-9
M. Wt: 188.66
InChI Key: IXSYGGRVHLIPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[Methyl(pyridin-4-yl)amino]ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C8H13ClN2O and a molecular weight of 188.65 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-[Methyl(pyridin-4-yl)amino]ethan-1-ol hydrochloride” consists of 8 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C8H12N2O/c1-10(6-7-11)8-2-4-9-5-3-8/h2-5,11H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 87-88 degrees Celsius . The boiling point is not specified .

Scientific Research Applications

Protein Kinase Inhibition

Compounds with similar structures have been used in the synthesis of protein kinase inhibitors . For instance, (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives have been evaluated for their protein kinase inhibitory potency . The planar pyrido[3,4-g]quinazoline tricyclic system was found to be essential for maintaining the protein kinase inhibitory potency .

Anticancer Research

The compound could potentially be used in anticancer research. Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia, has a similar structure . It binds to an inactive Abelson tyrosine kinase domain, which is characteristic for this gene, through numerous hydrogen bonds and hydrophobic interactions .

Drug Synthesis

The compound could be used as a precursor in the synthesis of various drugs. Sigma-Aldrich, a leading life science and high technology company, lists several products with similar structures, indicating potential uses in drug synthesis .

Corrosion Inhibition

Compounds with similar structures have been used as corrosion inhibitors . For example, 1-((pyridin-2-ylamino)methyl)pyrrolidine has been studied for its adsorption and anticorrosion behavior .

Molecular Shape Studies

The compound could be used in studies investigating the impact of molecular shape on biological activity. For instance, the planarity of the pyrido[3,4-g]quinazoline tricyclic system was found to be crucial for maintaining protein kinase inhibitory potency .

Design of New Heteroaromatic Compounds

The compound could be used in the design and synthesis of new heteroaromatic compounds with potential protein kinases inhibitory potencies .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-[methyl(pyridin-4-yl)amino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-10(6-7-11)8-2-4-9-5-3-8;/h2-5,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSYGGRVHLIPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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